REACTION_SMILES
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[CH3:1][c:2]1[c:3]([CH:9]([S:10](=[O:11])(=[O:12])[c:13]2[n+:14]([O-:19])[cH:15][cH:16][cH:17][cH:18]2)[Cl:20])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[CH3:25][CH2:26][OH:27].[CH:21]([Cl:22])([Cl:23])[Cl:24]>>[CH3:1][c:2]1[c:3]([CH:9]([S:10](=[O:11])(=[O:12])[c:13]2[n:14][cH:15][cH:16][cH:17][cH:18]2)[Cl:20])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
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Cc1ccc(C)c(C(Cl)S(=O)(=O)c2cccc[n+]2[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)c(C(Cl)S(=O)(=O)c2cccc[n+]2[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(C)c(C(Cl)S(=O)(=O)c2ccccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |